molecular formula C23H22ClN3O3 B353247 N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 919973-12-9

N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

Cat. No.: B353247
CAS No.: 919973-12-9
M. Wt: 423.9g/mol
InChI Key: ZWXLXRQQWTWGGH-UHFFFAOYSA-N
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Description

N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core linked to a furan ring via an ethyl chain, with a chlorophenoxypropyl substituent. Its intricate structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The chlorophenoxypropyl group is then introduced through a nucleophilic substitution reaction using 2-chlorophenol and 1,3-dibromopropane. Finally, the furan ring is attached via an amidation reaction with 2-furoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and ethanol as a solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its unique structure allows it to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets within cells. The benzimidazole core can bind to DNA, inhibiting the replication of certain microorganisms. The chlorophenoxy group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the furan ring can participate in redox reactions, contributing to its overall biological activity. These interactions can disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can be compared with other benzimidazole derivatives, such as:

    This compound: Known for its antimicrobial properties.

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Used as a UV absorber in industrial applications.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.

The uniqueness of this compound lies in its combination of a benzimidazole core with a furan ring and a chlorophenoxypropyl group, which imparts a distinct set of chemical and biological properties not found in other similar compounds.

Biological Activity

N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core , a chlorophenoxypropyl group , and a furan carboxamide moiety . Its molecular formula is C19H20ClN3O2C_{19}H_{20}ClN_{3}O_{2} with a molecular weight of approximately 357.84 g/mol. The structure can be summarized as follows:

ComponentStructure/Description
Benzimidazole CoreA bicyclic structure known for various biological activities.
Chlorophenoxypropyl GroupEnhances lipophilicity and biological activity.
Furan Carboxamide MoietyContributes to the compound's stability and solubility.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole core is known to inhibit various enzymes, including those involved in cancer cell proliferation.
  • Receptor Binding : The chlorophenoxypropyl group may enhance binding affinity to certain receptors, potentially modulating signaling pathways related to inflammation and cancer.
  • Stability and Bioavailability : The furan carboxamide moiety aids in the compound's overall stability, increasing its bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzimidazole can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds related to this compound:

Study ReferenceBiological Activity AssessedKey Findings
AnticancerInduced apoptosis in breast cancer cell lines.
Anti-inflammatoryReduced edema in animal models of inflammation.
AntimicrobialEffective against Staphylococcus aureus and E. coli.

Pharmacological Studies

In vitro assays have been conducted to assess the compound's efficacy:

  • Cell Viability Assays : Showed significant reduction in viability of cancer cell lines (e.g., MCF-7).
  • Cytokine Release Assays : Demonstrated inhibition of TNF-alpha and IL-6 production in macrophage cultures.

Properties

IUPAC Name

N-[1-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-16(25-23(28)21-12-6-14-30-21)22-26-18-9-3-4-10-19(18)27(22)13-7-15-29-20-11-5-2-8-17(20)24/h2-6,8-12,14,16H,7,13,15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXLXRQQWTWGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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